2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine
Overview
Description
2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a methyl group at the 5-position of the triazole ring and a sulfanyl-ethylamine side chain.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . For instance, some 1,2,4-triazole derivatives have been found to inhibit RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta .
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
1,2,4-triazole derivatives have been associated with significant antibacterial activity .
Pharmacokinetics
The absorption, distribution, metabolism, and elimination of similar 1,2,4-triazole derivatives are generally influenced by their chemical structure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the activation barrier of certain reactions involving similar compounds can be overcome under specific conditions, such as heating . Furthermore, the synthesis of similar compounds has been found to be more efficient and sustainable in a continuous, one-pot method, which is atom economical, highly selective, and environmentally benign .
Preparation Methods
The synthesis of 2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine typically involves the reaction of 5-methyl-1H-[1,2,4]triazole-3-thiol with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanyl-ethylamine linkage. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can lead to the formation of N-substituted derivatives .
Scientific Research Applications
Biology: Triazole derivatives, including this compound, have shown promising antibacterial, antifungal, and antiviral activities. They are being investigated for their potential use as antimicrobial agents.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as an antifungal and anticancer agent. Triazole derivatives are known to inhibit specific enzymes and receptors, making them valuable in drug discovery.
Comparison with Similar Compounds
2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine can be compared with other triazole derivatives to highlight its uniqueness. Similar compounds include:
1,2,4-Triazole: The parent compound of the triazole family, known for its broad spectrum of biological activities.
5-Methyl-1H-[1,2,4]triazole-3-thiol: A precursor in the synthesis of this compound, with similar biological activities.
1,2,3-Triazole: Another isomer of triazole with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanyl-ethylamine side chain, which imparts unique chemical and biological properties.
Biological Activity
2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine is a compound belonging to the triazole class, which is characterized by its five-membered ring structure containing three nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal domains.
Chemical Structure and Properties
The chemical formula for this compound is CHNS. Its structure includes a methyl group at the 5-position of the triazole ring and a sulfanyl-ethylamine side chain. The compound's unique substitution pattern contributes to its biological properties.
Property | Value |
---|---|
IUPAC Name | 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanamine |
Molecular Weight | 142.22 g/mol |
CAS Number | 842955-68-4 |
The biological activity of this compound is primarily attributed to the interaction of the nitrogen atoms in the triazole ring with various biological targets. These interactions can inhibit enzyme activity and disrupt cellular processes in microorganisms.
Target Enzymes
Research indicates that compounds in the triazole class often target enzymes involved in fungal cell wall synthesis, such as lanosterol 14α-demethylase. This inhibition can lead to increased membrane permeability and ultimately cell death.
Antimicrobial Properties
Numerous studies have demonstrated the antimicrobial efficacy of triazole derivatives against a range of pathogens:
-
Antibacterial Activity :
- In vitro studies have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus (including MRSA) and Escherichia coli .
- A comparative study highlighted that this compound was effective at lower concentrations than some conventional antibiotics.
- Antifungal Activity :
Study on Antimicrobial Efficacy
A study conducted by Nasr et al. (2011) synthesized several novel triazole derivatives and evaluated their antimicrobial activities. The results indicated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Clinical Relevance
In clinical settings, derivatives of this compound are being explored for their potential use in treating resistant infections due to their unique mechanism of action compared to traditional antibiotics.
Properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c1-4-7-5(9-8-4)10-3-2-6/h2-3,6H2,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXHKHYOZYEEOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390138 | |
Record name | 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842955-68-4 | |
Record name | 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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